molecular formula C17H16N2O4 B5321497 N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide

N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide

Cat. No.: B5321497
M. Wt: 312.32 g/mol
InChI Key: DSNICNNTVCUXCV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide is an organic compound that features a benzodioxole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide typically involves the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Amidation reaction: The benzodioxole derivative is then reacted with 3-aminobenzamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Reduced aromatic rings or amines.

    Substitution: Halogenated derivatives or substituted amides.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound can be used as a probe to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for novel polymers.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-3-(acetylamino)benzamide
  • N-(1,3-benzodioxol-5-yl)-3-(butanoylamino)benzamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide is unique due to its specific combination of the benzodioxole ring and the propanoylamino group. This combination imparts distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-16(20)18-12-5-3-4-11(8-12)17(21)19-13-6-7-14-15(9-13)23-10-22-14/h3-9H,2,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNICNNTVCUXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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